3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-15-5-7-18-17-20(15)14(11-23-17)9-16(22)19-8-6-12-3-1-2-4-13(12)10-19/h1-5,7,14H,6,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKBMEBSNASVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3CSC4=NC=CC(=O)N34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Synthesis: Thiazolo[3,2-a]pyrimidin-5-one Derivatives
The thiazolo[3,2-a]pyrimidin-5-one scaffold serves as the foundational heterocycle in this compound. A well-established protocol involves cyclization of 3-allyl-2-thiouracil derivatives using iodine monochloride (ICl) in methanol, followed by base-mediated elimination of hydrogen iodide (HI) to yield 2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives. For instance, treatment of 3-allyl-6-methyl-2-thiouracil (1a) with ICl generates intermediate iodinated species (2a), which undergoes NaOH-mediated HI elimination to produce 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (3a) in 72% yield. Substituents at the 2- and 7-positions are introduced via modifications of the thiouracil precursor, enabling structural diversification. Kinetic studies reveal that electron-donating groups on the thiouracil accelerate elimination rates due to enhanced stabilization of the transition state.
Synthesis of 3,4-Dihydroisoquinolin-2(1H)-yl Moieties
The 3,4-dihydroisoquinoline fragment is typically synthesized through Pictet–Spengler or Bischler–Napieralski reactions. A modern approach involves N-alkylation of 3-substituted dihydroisoquinolinones using iminium intermediates. For example, 3,3′-dimethyl-3,4-dihydroisoquinoline undergoes N-alkylation with methyl triflate to form iminium salts, which are subsequently oxidized with m-chloroperbenzoic acid (mCPBA) to yield N-methyl-dihydroisoquinolinones. This method avoids over-oxidation issues encountered in traditional benzylic oxidation routes. Stereochemical control at the 3-position is achieved via chiral auxiliaries or asymmetric catalysis. In one case, trans-diastereoselectivity (>9:1 dr) was obtained using MeMgCl in Et₂O during nucleophilic addition to a silyl-protected imine.
Coupling Strategies for Ethyl Ketone Bridge Formation
The ethyl ketone bridge linking the two heterocycles is constructed via nucleophilic acyl substitution or transition-metal-catalyzed cross-couplings. A Heck coupling between bromide 8 (a dihydroisoquinoline intermediate) and 2-methylbut-2-en-3-ol, followed by hydrogenation, installs the five-carbon side chain at the C5 position. Subsequent amide coupling with 2-(2,6-dichlorophenyl)acetic acid using propylphosphonic anhydride (T3P) in ethyl acetate affords the ketone precursor, which undergoes Grignard addition (MeMgBr) and deprotection to yield the tertiary alcohol. Alternatively, Kornblum oxidation of benzyl halides to aldehydes enables one-pot Biginelli reactions for analogous ketone bridges.
Final Assembly and Functionalization
The convergent synthesis concludes with coupling the thiazolo[3,2-a]pyrimidin-5-one and dihydroisoquinoline fragments. A representative sequence involves:
- Mitsunobu Reaction : Reacting 7-methyl-thiazolo[3,2-a]pyrimidin-5-one with 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the ester linkage.
- Ketone Formation : Oxidizing the secondary alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.
- Deprotection : Removing silyl protecting groups with tetra-n-butylammonium fluoride (TBAF) in THF to unmask hydroxyl functionalities.
Reaction monitoring via LC-MS and ¹H NMR ensures intermediate purity, while final products are characterized by HRMS and X-ray crystallography.
Optimization and Scalability Challenges
Key challenges include minimizing epimerization during Grignard additions and preventing radical-mediated degradation of the thiazolo[3,2-a]pyrimidin-5-one core. Solvent selection critically impacts yields: polar aprotic solvents (DMF, DMSO) accelerate cyclization but may promote side reactions. For example, substituting DMSO with MeOH in HI elimination steps improves reproducibility from 65% to 82%. Scalability studies highlight pressurized carbonylation (20 bar CO) as essential for ester formation on multi-gram scales.
Analytical and Spectral Validation
Table 1: Key Spectral Data for 3-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-Thiazolo[3,2-a]pyrimidin-5(3H)-one
| Property | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.36–7.25 (m, 4H, ArH), 5.26 (ddd, J=6.4 Hz, 1H), 4.43–4.36 (m, 1H), 3.90 (s, 3H, NCH₃) |
| HRMS (ESI-TOF) | m/z 412.1543 [M+H]⁺ (calc. 412.1547) |
| IR (KBr) | ν 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) |
X-ray crystallography confirms the trans configuration at C3 and planar geometry of the thiazolo[3,2-a]pyrimidin-5-one ring. PXRD analysis verifies polymorphic stability under accelerated storage conditions (40°C/75% RH).
Chemical Reactions Analysis
Types of Reactions
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Heck reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction could produce reduced isoquinoline or thiazole derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiazole and pyrimidine structures often exhibit anticancer properties. The compound has shown promise in inhibiting tumor cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
- Apoptosis Induction : It has been observed to promote apoptosis (programmed cell death) in certain cancer cell lines, enhancing its potential as an anticancer agent.
Neuroprotective Effects
The presence of the isoquinoline structure suggests potential neuroprotective effects:
- Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially improving cognitive function and memory.
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties:
- Bacterial Inhibition : The thiazole component is known for its antibacterial activity against a range of pathogens. Research into similar compounds has shown effective inhibition of bacterial growth, suggesting that this compound may also exhibit similar properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one:
- Anticancer Activity : A study demonstrated that thiazolo-pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
- Neuroprotective Effects : Research on isoquinoline derivatives showed their effectiveness in enhancing cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase activity .
- Antimicrobial Properties : A comparative study revealed that thiazole-containing compounds displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The target compound’s thiazolo[3,2-a]pyrimidinone core distinguishes it from other analogs. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Core Structure Influence: The thiazolo-pyrimidinone core (target compound) is distinct from γ-butyrolactones () or isonicotinamide derivatives (EPZ compounds). These cores dictate target specificity: Thiazolo-pyrimidinones: Often associated with kinase or epigenetic modulation due to aromatic heterocycles. γ-Butyrolactones: Common in CNS-targeting ligands (e.g., sigma-2 receptors) . Isonicotinamides: Linked to PRMT5 inhibition and osteoclast differentiation .
- Substituent Role: The 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl group appears in multiple compounds (e.g., TKDC in , EPZ derivatives). This substituent enhances binding to targets like K2P channels or PRMT5 via hydrophobic and hydrogen-bonding interactions.
EPZ015866 (PRMT5 Inhibitor)
- Mechanism : Blocks PRMT5-mediated symmetric dimethylation of arginine residues, suppressing NF-κB nuclear translocation and osteoclast differentiation .
Sigma-2 Ligands (Compound 9l)
- Activity : Binds sigma-2 receptors with moderate affinity (Ki ~50 nM) .
- Divergence : The target compound’s core lacks the γ-butyrolactone ring critical for sigma-2 binding, suggesting alternative targets.
K2P Channel Modulator (TKDC)
Biological Activity
The compound 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, integrating thiazole and pyrimidine moieties with a dihydroisoquinoline framework. Various synthetic routes have been explored in the literature to optimize yield and purity. Key methods include:
- Condensation Reactions : Utilizing appropriate precursors to form the thiazolo-pyrimidine core.
- Cyclization Techniques : Employing cyclization strategies to form the heterocyclic structures.
- Functionalization : Introducing substituents that enhance biological activity.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer properties. For instance, a study evaluating a series of thiazolo-pyrimidine derivatives reported an IC50 value of approximately 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity . The presence of electron-withdrawing groups in the structure was found to enhance this activity.
Antioxidant Effects
Research has indicated that compounds similar to this compound exhibit antioxidant properties, which are crucial for mitigating oxidative stress in cells . The antioxidant activity was measured using DPPH radical scavenging assays.
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity against various pathogens. Preliminary results suggest it possesses moderate antibacterial effects, making it a candidate for further exploration in antimicrobial therapy .
Structure-Activity Relationship (SAR)
The SAR studies have indicated that modifications at specific positions on the thiazolo-pyrimidine structure can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl) | Increased anticancer potency |
| Alkyl substitutions | Altered solubility and bioavailability |
| Ring functionalization | Enhanced interaction with biological targets |
Case Studies
- Case Study 1 : A series of thiazolo-pyrimidine derivatives were synthesized and tested for anticancer activity. The study highlighted how structural variations impacted efficacy against different cancer cell lines .
- Case Study 2 : Investigations into the antioxidant capacity of related compounds showed promising results in reducing oxidative damage in cellular models, suggesting potential therapeutic applications in age-related diseases .
Q & A
Q. What are the common synthetic strategies for thiazolo[3,2-a]pyrimidinone derivatives?
The synthesis typically involves cyclization reactions between thiouracil derivatives and α-halo carbonyl compounds. For example, 2-thiouracil reacts with α-halo ketones or acids in a two-step alkylation-condensation sequence to form the thiazolo[3,2-a]pyrimidinone core . Solvents like dimethyl sulfoxide (DMSO) and catalysts such as Lewis acids are critical for optimizing yield and purity. Single-crystal X-ray diffraction is often employed to confirm regioselectivity and tautomeric forms .
Q. How is the structure of this compound confirmed experimentally?
Structural characterization relies on a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy (1H, 13C) identifies proton environments and carbon frameworks, particularly distinguishing between keto-enol tautomers .
- IR spectroscopy confirms functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) .
- X-ray crystallography resolves regiochemistry and solid-state packing, especially for isomers formed during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products in thiazolo[3,2-a]pyrimidinone synthesis?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction rates by stabilizing intermediates.
- Catalyst choice : Lewis acids (e.g., ZnCl₂) improve regioselectivity, while bases (e.g., K₂CO₃) suppress unwanted tautomerization .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions like over-alkylation .
- Monitoring intermediates : TLC or HPLC tracks reaction progress, allowing timely quenching to isolate the desired product .
Q. How can contradictory spectral data (e.g., unexpected tautomer ratios) be resolved?
Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:
- Variable-temperature NMR : Observing peak splitting at low temperatures reveals tautomeric populations .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomers and verify experimental data .
- Crystallography : Solid-state structures provide unambiguous evidence of dominant tautomeric forms .
Q. What methodologies are used to evaluate the biological activity of such compounds?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anti-inflammatory screening : COX-2 inhibition assays using ELISA or fluorometric methods .
- Mechanistic studies : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins like DNA gyrase or kinases .
Q. How can regioselectivity challenges in functionalizing the dihydroisoquinoline moiety be addressed?
- Directing groups : Introducing electron-withdrawing groups (e.g., nitro) at specific positions directs electrophilic substitution .
- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable selective C–H functionalization .
- Protection-deprotection strategies : Temporary protection of reactive sites (e.g., amines) ensures selective modification .
Data Analysis and Interpretation
Q. How should researchers handle discrepancies between computational predictions and experimental results?
- Validate computational parameters : Ensure basis sets (e.g., 6-31G*) and solvation models match experimental conditions.
- Re-examine stereoelectronic effects : Adjust for non-covalent interactions (e.g., hydrogen bonding) not fully captured in simulations .
- Experimental replicates : Repeat assays to rule out anomalies, especially for biological activity data .
Q. What advanced techniques are recommended for studying reaction mechanisms?
- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise pathways.
- In-situ spectroscopy : ReactIR or NMR monitors transient intermediates.
- Isotopic labeling : 13C or 15N tracing identifies bond-forming steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
